RB394

Beschreibung

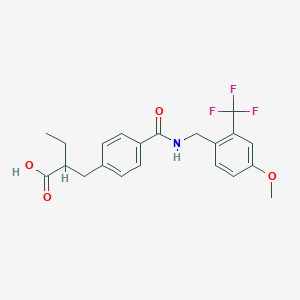

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[4-[[4-methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO4/c1-3-14(20(27)28)10-13-4-6-15(7-5-13)19(26)25-12-16-8-9-17(29-2)11-18(16)21(22,23)24/h4-9,11,14H,3,10,12H2,1-2H3,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAHYLNIDWFBPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)OC)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RB394 (Plixorafenib): An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB394, also known as plixorafenib (formerly PLX8394), is a next-generation, orally bioavailable small-molecule inhibitor of the BRAF serine/threonine kinase.[1][2][3] It has been designed to overcome the limitations of first-generation BRAF inhibitors by acting as a "paradox breaker."[4][5] This guide provides a comprehensive overview of the mechanism of action of plixorafenib, detailing its effects on cellular signaling, summarizing key preclinical and clinical data, and providing insights into the experimental protocols used for its characterization.

Core Mechanism of Action: A "Paradox Breaker" BRAF Inhibitor

First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are effective against tumors harboring the BRAF V600E mutation. However, their efficacy can be limited by the paradoxical activation of the MAPK (mitogen-activated protein kinase) pathway in cells with wild-type BRAF or certain BRAF mutations, leading to secondary malignancies and acquired resistance.[6][7][8]

Plixorafenib distinguishes itself by its unique mechanism of action. It is a potent inhibitor of BRAF V600 monomers and also disrupts the dimerization of RAF kinases (BRAF-BRAF homodimers and BRAF-CRAF heterodimers).[6][7][9] This disruption of RAF dimers is crucial as it prevents the paradoxical activation of the MAPK pathway that is observed with earlier generation inhibitors.[1][2][3][5][8] By inhibiting both monomeric and dimeric forms of BRAF, plixorafenib demonstrates a broader activity against various BRAF alterations, including class 1 (V600) and class 2 (non-V600) mutations and fusions.[1][2][9]

Signaling Pathway

The binding of plixorafenib to mutated BRAF effectively blocks the downstream signaling cascade of the MAPK pathway. This leads to the inhibition of MEK and ERK phosphorylation, ultimately resulting in decreased cell proliferation and induction of apoptosis in BRAF-mutant cancer cells. The following diagram illustrates the differential effects of first-generation BRAF inhibitors and plixorafenib on the MAPK signaling pathway.

Caption: Differential MAPK pathway modulation by BRAF inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of plixorafenib.

Table 1: In Vitro Efficacy of Plixorafenib

| Cell Line | BRAF Mutation | IC50 (nM) for pERK Inhibition | Reference |

| H1755 | G469A | ~100 | [10] |

| H1666 | G466V | >1000 | [10] |

| A375 | V600E | Not specified | [6][7] |

| HT29 | V600E | Not specified | [8] |

| RKO | V600E | Not specified | [4] |

Table 2: In Vivo Efficacy of Plixorafenib

| Cancer Model | BRAF Mutation | Treatment | Outcome | Reference |

| A375 subcutaneous xenograft | V600E | 30 mg/kg plixorafenib | Tumor growth inhibition | [6][7] |

| A375 intracranial xenograft | V600E | 30 mg/kg plixorafenib | 88.6% reduction in tumor burden after 35 days | [6][7] |

| H1755 subcutaneous xenograft | G469A | Not specified | Tumor growth suppression | [10] |

Table 3: Clinical Efficacy of Plixorafenib in BRAF V600-Mutated Tumors

| Tumor Type | Prior Treatment Status | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |

| Primary Central Nervous System Tumors | MAPKi-naïve | 66.7% (6/9 patients) | 13.9 months | [1][11] |

| Advanced Solid Tumors | MAPKi-naïve | 41.7% (10/24 patients) | 17.8 months | [1] |

| Various Solid Tumors | Mixed | 28.6% (in V600+ efficacy analysis) | 17.8 months | [3] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays

-

Method: Cell viability was assessed using assays such as CellTiter-Glo. Cells were seeded in 96-well plates and treated with varying concentrations of plixorafenib or control for a specified period (e.g., 96 hours). Luminescence was measured to determine the number of viable cells.[8]

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a nonlinear regression model.

Western Blot Analysis for MAPK Pathway Inhibition

-

Method: Cells were treated with plixorafenib or vehicle control for a defined time. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against total and phosphorylated forms of ERK and MEK.[8][10]

-

Data Analysis: Band intensities were quantified using densitometry, and the ratio of phosphorylated to total protein was calculated to assess the level of pathway inhibition. An automated western blot system (JESS) has also been utilized.[8]

In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) were used.

-

Tumor Implantation: Cancer cell lines (e.g., A375, H1755) were injected subcutaneously or intracranially into the mice.[6][7][10]

-

Treatment: Once tumors reached a palpable size, mice were randomized to receive plixorafenib (e.g., 30 mg/kg) or vehicle control orally.[6][7]

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. For intracranial models, tumor burden was assessed by methods such as bioluminescence imaging. Body weight was monitored as a measure of toxicity.[6][7][10]

High-Throughput Cell-Based Functional Assay for MAPK Signaling

-

Method: This assay quantifies MAPK signaling pathway activation using fluorescent imaging. Cells are engineered to express the BRAF mutant of interest and a fluorescently labeled ERK2 as a reporter for pathway activity.[8]

-

Data Analysis: Image analysis is used to quantify the fluorescence, providing a high-throughput method to assess the inhibitory effect of compounds on different BRAF variants.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the preclinical evaluation of plixorafenib.

Caption: Preclinical to clinical evaluation workflow for plixorafenib.

Conclusion

Plixorafenib (RB394) represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its unique "paradox breaker" mechanism of action, which involves the inhibition of both monomeric and dimeric forms of BRAF, allows it to effectively suppress the MAPK pathway without inducing the paradoxical activation seen with first-generation inhibitors. Preclinical and clinical data have demonstrated its potent anti-tumor activity across a range of BRAF alterations, including V600 and non-V600 mutations. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent.

References

- 1. FORE Biotherapeutics Announces Oral Presentation at SNO 2023 Reporting Updated Phase 1/2a Results for Plixorafenib in BRAF V600 Advanced Solid Tumors, Including Novel Data for Patients with BRAF V600 Primary CNS Tumors - BioSpace [biospace.com]

- 2. FORE Biotherapeutics to Present Plixorafenib Nonclinical Data Highlighting Potential Differentiation at the 2023 AACR-NCI-EORTC International Conference - Fore Biotherapeutics [fore.bio]

- 3. FORE Biotherapeutics to Present Promising New Data from Phase 1/2a Trial Evaluating Plixorafenib (FORE8394) in Patients With BRAF-Altered Advanced Solid and Central Nervous System Tumors at ASCO 2023 - BioSpace [biospace.com]

- 4. BRAF paradox breakers PLX8394, PLX7904 are more effective against BRAFV600Ε CRC cells compared with the BRAF inhibitor PLX4720 and shown by detailed pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. fore.bio [fore.bio]

- 9. fore.bio [fore.bio]

- 10. pnas.org [pnas.org]

- 11. targetedonc.com [targetedonc.com]

RB394: A Dual-Targeting Approach to Metabolic and Renal Disease

A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development of a Novel sEH Inhibitor and PPARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB394 is a novel, orally bioavailable small molecule that acts as a dual-target modulator of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] This whitepaper provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of RB394. By combining sEH inhibition and PPARγ agonism, RB394 presents a multifaceted approach to treating complex metabolic and renal diseases. This document details the mechanism of action, summarizes key preclinical findings in various animal models, and presents detailed experimental protocols and quantitative data to support its potential as a therapeutic agent.

Introduction

Metabolic syndrome, type 2 diabetes, and associated complications such as diabetic nephropathy represent a significant and growing global health burden. The complex pathophysiology of these conditions, involving interconnected pathways of inflammation, insulin resistance, dyslipidemia, and hypertension, necessitates the development of therapeutic agents with pleiotropic effects. RB394 was designed as a multi-target drug to address these interconnected pathologies by simultaneously inhibiting soluble epoxide hydrolase (sEH) and activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4][5]

Inhibition of sEH increases the bioavailability of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[3][6] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][6] The dual modulation of these two targets by RB394 has been shown in preclinical studies to have synergistic effects on improving metabolic parameters and mitigating end-organ damage, particularly in the kidneys and liver.[7][8]

Discovery and Development

RB394 was developed as a dual-acting compound, with its discovery reported by Blöcher et al. in 2016.[1] It is characterized as an equipotent, selective full agonist for PPARγ and a potent inhibitor of sEH.[2][6] Preclinical studies have demonstrated its efficacy in rat models of metabolic syndrome and type 2 diabetes, where it has been shown to prevent and ameliorate conditions such as hypertension, insulin resistance, hyperlipidemia, and diabetic complications.[7][8][9]

Mechanism of Action

The therapeutic effects of RB394 are attributed to its simultaneous modulation of two distinct but complementary pathways:

-

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades EETs, which are metabolites of arachidonic acid.[6] EETs possess anti-inflammatory, vasodilatory, and anti-fibrotic properties.[4] By inhibiting sEH, RB394 increases the levels of EETs, thereby promoting these protective effects.[3][6] This leads to reduced inflammation, improved endothelial function, and lower blood pressure.[4][7] The inhibition of sEH has also been shown to reduce oxidative stress and renal inflammation.[3][6]

-

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonism: PPARγ is a ligand-activated transcription factor that is a key regulator of glucose and lipid homeostasis.[1][6] Activation of PPARγ improves insulin sensitivity, promotes glucose uptake in peripheral tissues, and modulates lipid metabolism.[7] PPARγ agonists, such as the thiazolidinedione class of drugs, are used clinically to treat type 2 diabetes.[10] The PPARγ agonism of RB394 contributes to its effects on improving glucose tolerance and lipid profiles.[1][7]

The combination of these two mechanisms allows RB394 to address multiple facets of metabolic disease, from insulin resistance and dyslipidemia to inflammation and end-organ damage.

Preclinical Data

The efficacy of RB394 has been evaluated in several preclinical models of metabolic and renal disease.

In Vitro Activity

The dual activity of RB394 has been quantified in vitro, demonstrating its potency as both an sEH inhibitor and a PPARγ agonist.

| Parameter | Value | Reference |

| sEH IC50 | 0.33 µM | [1] |

| PPARγ EC50 | 0.3 µM | [1] |

| PPARγ Emax | 160% | [1] |

In Vivo Efficacy in Rodent Models

RB394 has demonstrated significant therapeutic effects in various rat models of metabolic syndrome and diabetic complications.

| Animal Model | Treatment Protocol | Key Findings | Reference |

| SHROB Rats (Metabolic Syndrome) | 10 mg/kg daily, orally for 8 weeks | Prevented the development of hypertension, insulin resistance, hyperlipidemia, and kidney injury. | [7][11] |

| ZSF1 Rats (Type 2 Diabetes) | 10 mg/kg daily, orally | Reduced fasting blood glucose and HbA1c, improved glucose tolerance, reduced blood pressure, improved lipid profiles, and reduced liver fibrosis and hepatosteatosis. Ameliorated diabetic nephropathy by reducing renal interstitial fibrosis and glomerular injury. | [3][7][9] |

| Unilateral Ureteral Obstruction (UUO) Mice (Renal Fibrosis) | Not specified | Attenuated renal fibrosis by reducing inflammation and oxidative stress. Demonstrated a more significant anti-fibrotic effect than rosiglitazone alone. | [3][10][12] |

Experimental Protocols

In Vivo Animal Studies in SHROB and ZSF1 Rats

-

Animal Models: Spontaneously Hypertensive Obese Rats (SHROB) and ZSF1 obese diabetic rats were used as models for metabolic syndrome and type 2 diabetes, respectively.[7][9]

-

Treatment: RB394 was administered orally at a dose of 10 mg/kg daily for 8 weeks in SHROB rats.[7]

-

Assessments:

-

Glucose Tolerance Tests: Performed to assess insulin sensitivity.[7]

-

Blood Pressure: Measured using the tail-cuff method.[7]

-

Biochemical Analysis: Blood and urine samples were collected for the analysis of glucose, HbA1c, lipids, and markers of kidney injury such as monocyte chemoattractant protein-1 (MCP-1).[7]

-

Histopathology: Kidney and liver tissues were collected for histological analysis to assess fibrosis, glomerular injury, and steatosis.[3][7]

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of RB394

References

- 1. tandfonline.com [tandfonline.com]

- 2. escholarship.org [escholarship.org]

- 3. Multi-Target Drugs for Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]

- 7. A novel dual PPAR-γ agonist/sEH inhibitor treats diabetic complications in a rat model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Peroxisome proliferator-activated receptors, farnesoid X receptor, and dual modulating drugs in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protecting kidney function: from mechanisms to therapeutic targets and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

The Role of RB394 in Metabolic Disease: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: RB394 is an innovative dual-modulating therapeutic agent with significant potential in the management of metabolic diseases. As a soluble epoxide hydrolase inhibitor (sEHi) and a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, RB394 targets two distinct and synergistic pathways involved in glucose and lipid metabolism, inflammation, and insulin sensitivity.[1] This document provides an in-depth technical overview of RB394, including its mechanisms of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction to Metabolic Disease and RB394's Dual-Targeting Approach

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease and type 2 diabetes. These conditions include central obesity, hypertension, dyslipidemia, and insulin resistance.[2][3][4] The complex pathophysiology of metabolic syndrome necessitates multifaceted therapeutic strategies. RB394 is a novel compound designed to address this complexity through its dual mechanism of action.

-

Soluble Epoxide Hydrolase Inhibition (sEHi): Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and insulin-sensitizing properties.[5][6] By inhibiting sEH, RB394 increases the bioavailability of EETs, thereby mitigating inflammation and improving metabolic homeostasis.[5][7]

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: PPARγ is a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose control.[8][9] Activation of PPARγ by agonists like RB394 enhances insulin sensitivity, promotes the storage of fatty acids in adipose tissue, and modulates the expression of genes involved in glucose and lipid metabolism.[10][11][12]

The combined action of sEHi and PPARγ agonism in a single molecule presents a promising approach to treating metabolic diseases by simultaneously addressing inflammation, insulin resistance, and dyslipidemia.[1]

Signaling Pathways and Mechanism of Action

RB394's therapeutic effects are mediated through two distinct signaling pathways.

Soluble Epoxide Hydrolase Inhibition Pathway

RB394 inhibits the sEH enzyme, preventing the conversion of anti-inflammatory EETs into their less active diol forms (DHETs). The elevated levels of EETs can then exert their beneficial effects, including the activation of pathways that reduce inflammation and improve insulin signaling.

Caption: RB394 inhibits sEH, increasing EET levels, which reduce inflammation.

PPARγ Agonism Pathway

As a PPARγ agonist, RB394 binds to and activates the PPARγ nuclear receptor. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the DNA. This complex recruits co-activators and initiates the transcription of target genes involved in metabolic regulation.

Caption: RB394 activates the PPARγ-RXR heterodimer, promoting gene transcription.

Quantitative Preclinical Data (Representative)

The following tables summarize representative preclinical data for RB394, demonstrating its potency and efficacy in relevant in vitro and in vivo models.

Table 1: In Vitro Potency of RB394

| Assay Type | Target | Parameter | Value |

| Enzyme Inhibition | Human sEH | IC50 | 1.5 nM |

| Cell-Based Reporter | Human PPARγ | EC50 | 25 nM |

| Cell-Based Reporter | Human PPARα | EC50 | >10,000 nM |

| Cell-Based Reporter | Human PPARδ | EC50 | >10,000 nM |

Table 2: In Vivo Efficacy of RB394 in a Diet-Induced Obesity Mouse Model

| Parameter | Vehicle Control | RB394 (10 mg/kg/day) | % Change vs. Control |

| Body Weight (g) | 45.2 ± 2.1 | 38.9 ± 1.8 | -13.9% |

| Fasting Blood Glucose (mg/dL) | 188 ± 12 | 125 ± 9 | -33.5% |

| Plasma Insulin (ng/mL) | 3.5 ± 0.4 | 1.9 ± 0.2 | -45.7% |

| Plasma Triglycerides (mg/dL) | 150 ± 15 | 95 ± 11 | -36.7% |

| Liver Weight (g) | 2.1 ± 0.2 | 1.5 ± 0.1 | -28.6% |

| Liver Triglyceride Content (mg/g) | 85 ± 7 | 42 ± 5 | -50.6% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

sEH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of RB394 against human soluble epoxide hydrolase.

Materials:

-

Recombinant human sEH enzyme

-

PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate) substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate, fluorescence plate reader

Procedure:

-

Prepare a serial dilution of RB394 in the assay buffer.

-

In a 96-well plate, add the RB394 dilutions, recombinant human sEH enzyme, and assay buffer.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the PHOME substrate.

-

Monitor the fluorescence generated by the hydrolysis of PHOME at an excitation/emission wavelength pair of 330/465 nm for 30 minutes.

-

Calculate the rate of reaction for each concentration of RB394.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

PPARγ Transactivation Assay

Objective: To determine the half-maximal effective concentration (EC50) of RB394 for the activation of the human PPARγ receptor.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for full-length human PPARγ

-

Reporter vector containing a luciferase gene under the control of a PPRE promoter

-

Transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

96-well cell culture plate, luminometer

Procedure:

-

Co-transfect HEK293 cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of RB394 in cell culture medium.

-

Treat the cells with the RB394 dilutions and incubate for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector).

-

Determine the EC50 value by fitting the dose-response data to a suitable nonlinear regression model.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of RB394 on metabolic parameters in a mouse model of metabolic syndrome.

Materials:

-

C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

RB394 formulation for oral gavage

-

Vehicle control for oral gavage

-

Equipment for blood collection, glucose measurement, and tissue analysis

Procedure:

-

Induce obesity and metabolic dysfunction in C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks.

-

Randomize the obese mice into treatment groups (e.g., vehicle control, RB394 at various doses).

-

Administer RB394 or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly throughout the study.

-

Perform metabolic assessments at baseline and at the end of the study, including fasting blood glucose, insulin levels, and lipid profiles.

-

At the end of the treatment period, euthanize the animals and collect tissues (e.g., liver, adipose tissue) for histological and biochemical analysis (e.g., liver triglyceride content).

-

Analyze the data using appropriate statistical methods to compare the treatment groups.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical development workflow for a dual-target compound like RB394.

Caption: Preclinical workflow for RB394 from in vitro assays to in vivo models.

Conclusion

RB394's unique dual mechanism of action, combining soluble epoxide hydrolase inhibition and PPARγ agonism, positions it as a highly promising therapeutic candidate for metabolic diseases. The representative preclinical data highlight its potential to improve multiple facets of metabolic syndrome, including hyperglycemia, insulin resistance, dyslipidemia, and hepatic steatosis. The detailed experimental protocols provided herein offer a robust framework for the further evaluation and development of RB394 and other dual-modulating compounds in this class. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models in the study of metabolic syndrome [medigraphic.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Soluble epoxide hydrolase: A potential target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Clinical Perspective of Soluble Epoxide Hydrolase Inhibitors in Metabolic and Related Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. JCI - PPARγ and human metabolic disease [jci.org]

- 9. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPAR agonist - Wikipedia [en.wikipedia.org]

- 11. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics of Plixorafenib (FORE8394)

A Note on Nomenclature: The investigational drug plixorafenib is also referred to by its development codes FORE8394 and PLX8394. This document will primarily use the name plixorafenib, with FORE8394 used where appropriate to reflect its designation in clinical trials. The initial query for "RB394" did not yield specific results, and it is presumed that this may have been an internal code or a typographical error for FORE8394.

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of plixorafenib, a next-generation BRAF inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Plixorafenib is an orally available, small-molecule selective inhibitor of both class 1 (V600) and class 2 (non-V600) BRAF alterations.[1][2] A key feature of plixorafenib is its design to avoid paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a limitation observed with earlier-generation BRAF inhibitors.[1][2] The drug is currently under investigation in clinical trials for the treatment of various solid and central nervous system (CNS) tumors harboring BRAF mutations.[3][4]

Summary of Pharmacokinetic Parameters

Pharmacokinetic properties of plixorafenib have been evaluated in the Phase 1/2a clinical trial (NCT02428712).[1][2] This data was instrumental in establishing the recommended Phase 2 dose (RP2D).[1][2]

Table 1: Key Pharmacokinetic Characteristics of Plixorafenib

| Parameter | Observation | Source |

| Dose Proportionality | Exposure increases with dose, with less than proportional increases at doses above 900 mg twice daily. | [5] |

| Dosing Frequency | Higher Cmax and trough levels are achieved with once-daily (QD) versus twice-daily (BID) or thrice-daily (TID) dosing. | [5] |

| Pharmacokinetic Booster | Co-administration with cobicistat (a pharmacokinetic enhancer) increases plixorafenib exposure by 2- to 3-fold. | [5] |

| Influence of Age and Weight | Pharmacokinetics are independent of patient age or weight. | [5] |

| Recommended Phase 2 Dose | 900 mg once daily with cobicistat. | [1][2] |

Note: Specific quantitative values for parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are not yet publicly available in peer-reviewed literature but have been used to inform dose selection.

Experimental Protocols

The pharmacokinetic profile of plixorafenib has been primarily characterized through clinical trials.

Phase 1/2a Clinical Trial (NCT02428712)

This single-arm, open-label study was designed to assess the safety, tolerability, and efficacy of plixorafenib in patients with advanced solid or CNS tumors with BRAF alterations.[1][2]

-

Study Design: The trial included a dose-escalation phase followed by a dose-expansion phase.[6]

-

Patient Population: Patients aged 3 years and older with advanced solid or CNS tumors harboring BRAF alterations.[5]

-

Dosing Regimens: Plixorafenib was administered at doses ranging from 900 mg to 3600 mg per day, with or without the pharmacokinetic enhancer cobicistat.[5]

-

Pharmacokinetic Sampling: Pharmacokinetic analysis was conducted after single and repeated dosing to inform dose optimization.[5]

FORTE Phase 2 Master Protocol (NCT05503797)

This ongoing global, multi-center, single-arm, open-label Phase 2 basket study is evaluating the safety and efficacy of plixorafenib with cobicistat in patients aged 10 years and older with cancers harboring BRAF alterations.[7][8][9]

-

Study Design: The master protocol includes multiple sub-protocols for different BRAF-altered tumor types.[7][8][9]

-

Patient Population: Patients with recurrent primary CNS tumors with BRAF V600E mutations, or advanced solid or CNS tumors with BRAF fusions.[3]

-

Dosing Regimen: Patients receive continuous dosing of plixorafenib, with some cohorts also receiving the pharmacokinetic booster cobicistat.[7][8][9]

-

Pharmacokinetic Endpoints: Systemic exposure of plixorafenib is being measured by Cmax and AUC as a secondary outcome.[7]

Visualizations

Plixorafenib Mechanism of Action and the MAPK Signaling Pathway

Plixorafenib is designed to inhibit mutated BRAF without causing the paradoxical activation of the MAPK pathway that can occur with first-generation BRAF inhibitors.

Caption: Plixorafenib inhibits mutated BRAF, blocking the MAPK signaling cascade.

Clinical Trial Workflow for Plixorafenib

The clinical development of plixorafenib has followed a structured path from initial dose-finding to evaluation in specific patient cohorts.

References

- 1. FORE Biotherapeutics to Present Promising New Data from Phase 1/2a Trial Evaluating Plixorafenib (FORE8394) in Patients With BRAF-Altered Advanced Solid and Central Nervous System Tumors at ASCO 2023 - Fore Biotherapeutics [fore.bio]

- 2. fore.bio [fore.bio]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. netrf.org [netrf.org]

- 5. FORE Biotherapeutics Presents New Plixorafenib Results at AACR 2025 Demonstrating Pharmacodynamic Effect in Clinical Tumor Biopsies and Decreased V600E Mutant Allele Frequency in ctDNA of 85% of Patients [fore.bio]

- 6. fore.bio [fore.bio]

- 7. ascopubs.org [ascopubs.org]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. aacrjournals.org [aacrjournals.org]

Investigating the Anti-Inflammatory Properties of Tofacitinib: A Technical Guide

Disclaimer: The compound "RB394" as specified in the user request does not correspond to a known molecule in publicly available scientific literature. Therefore, this technical guide utilizes Tofacitinib , a well-characterized, clinically approved anti-inflammatory agent, as a representative example to fulfill the prompt's requirements for an in-depth technical guide. Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of various inflammatory and autoimmune conditions.

Executive Summary

Tofacitinib is a targeted small-molecule drug that modulates the immune response by inhibiting the Janus kinase (JAK) family of enzymes.[1][2] This guide provides a comprehensive overview of the anti-inflammatory properties of Tofacitinib, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. Tofacitinib primarily targets JAK1 and JAK3, thereby interfering with the signaling of several pro-inflammatory cytokines crucial to the pathogenesis of autoimmune diseases.[3][4] The data presented herein, derived from in vitro and clinical studies, substantiates its potent anti-inflammatory effects and provides a framework for researchers and drug development professionals engaged in the study of immunomodulatory compounds.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Tofacitinib exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway, a critical pathway for signal transduction of numerous cytokines and growth factors involved in inflammation and immunity.[3][5]

The JAK-STAT Pathway:

-

Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines (e.g., IL-2, IL-6, IFN-γ) bind to their specific receptors on the cell surface, leading to the dimerization of receptor subunits.

-

JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Phosphorylation and Dimerization: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs.

-

Nuclear Translocation and Gene Transcription: Phosphorylated STATs form dimers and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in inflammatory responses.

Tofacitinib's Point of Intervention:

Tofacitinib, as a competitive inhibitor of ATP binding to the kinase domain of JAKs, blocks the phosphorylation and activation of these enzymes. By inhibiting JAKs, Tofacitinib prevents the subsequent phosphorylation and activation of STATs, thereby downregulating the expression of multiple pro-inflammatory genes.[3] Tofacitinib demonstrates inhibitory activity against JAK1, JAK2, JAK3, and to a lesser extent, TYK2.[4][6] Its primary therapeutic effects are attributed to the inhibition of JAK1 and JAK3, which are crucial for the signaling of common gamma-chain (γc) cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4]

References

- 1. Tofacitinib | Arthritis UK [arthritis-uk.org]

- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 4. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

Cellular Pathways Affected by FORE8394 (Plixorafenib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FORE8394, also known as plixorafenib, is a next-generation, orally available small-molecule inhibitor of the BRAF kinase.[1][2][3] It is designed as a "paradox breaker," capable of inhibiting both monomeric BRAF V600 mutants and dimeric forms of BRAF, including fusions and other non-V600 alterations, without causing the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors.[4][5][6] This technical guide provides an in-depth overview of the cellular pathways affected by FORE8394, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Introduction to FORE8394 (Plixorafenib)

FORE8394 is an investigational inhibitor targeting key drivers in the mitogen-activated protein kinase (MAPK) signaling cascade.[2] The BRAF gene, a critical component of this pathway, is frequently mutated in various cancers, with the V600E substitution being the most common.[7] These mutations lead to constitutive activation of the BRAF kinase, promoting uncontrolled cell proliferation and survival.[7][8]

First-generation BRAF inhibitors, while effective against BRAF V600E monomers, can induce the formation of BRAF-CRAF dimers in cells with wild-type BRAF or certain BRAF alterations, leading to a paradoxical activation of the MAPK pathway.[5][6] FORE8394 overcomes this limitation by disrupting the dimer interface, thereby inhibiting both BRAF monomers and dimers.[9][10] This unique mechanism of action makes it a promising therapeutic agent for a broader range of BRAF-altered cancers, including those with BRAF fusions and those that have developed resistance to earlier inhibitors.[4][6]

Core Cellular Pathway Affected: The MAPK/ERK Signaling Cascade

The primary cellular pathway modulated by FORE8394 is the MAPK/ERK pathway. This cascade plays a central role in regulating cell growth, differentiation, and survival.[7] In cancer, mutations in genes like BRAF can lead to its hyperactivity.

Mechanism of Action of FORE8394

FORE8394 selectively binds to and inhibits the kinase activity of both mutated BRAF V600 monomers and BRAF-containing dimers.[11] By preventing the phosphorylation of downstream targets MEK1/2 and subsequently ERK1/2, it effectively shuts down this pro-proliferative signaling pathway.[12] A key feature of FORE8394 is its ability to inhibit BRAF without promoting the dimerization that leads to paradoxical pathway activation.[6]

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway and the points of intervention by both first-generation BRAF inhibitors and the "paradox breaker" FORE8394.

Caption: MAPK/ERK signaling pathway and points of inhibition.

Quantitative Data

The following tables summarize the available quantitative data on the activity of FORE8394.

Table 1: In Vitro Kinase Inhibitory Activity of FORE8394

| Target Kinase | IC50 (nM) |

| BRAF V600E | 3.8[1] |

| Wild-Type BRAF | 14[1] |

| CRAF | 23[1] |

Table 2: Cellular Activity of FORE8394 in Combination with MEK Inhibitors

| Cell Line (BRAF alteration) | FORE8394 IC50 (nM) | FORE8394 + Trametinib (IC25) IC50 (nM) | FORE8394 + Cobimetinib (IC25) IC50 (nM) | FORE8394 + Mirdametinib (IC25) IC50 (nM) | FORE8394 + Binimetinib (IC25) IC50 (nM) |

| BRAF V600E | 1.8 | 0.8 | 0.9 | 1.1 | 0.7 |

| BRAF G469A | 8.8 | 4.8 | 5.2 | 6.5 | 3.9 |

| CDK5RAP2-BRAF | 14.2 | 8.1 | 8.9 | 10.5 | 7.2 |

| AGK-BRAF | 25.6 | 15.1 | 16.3 | 19.8 | 13.5 |

| Data derived from a high-throughput cell-based functional assay.[13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize BRAF inhibitors like FORE8394.

Western Blotting for Phospho-ERK Inhibition

This protocol is a standard method to assess the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.

Objective: To determine the effect of FORE8394 on BRAF V600E-mediated ERK phosphorylation in cancer cells.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375, HT-29)[8][9]

-

Cell culture medium and supplements

-

FORE8394 (Plixorafenib)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of FORE8394 (e.g., 0, 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 6 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK as a loading control.

Workflow Diagram:

Caption: A typical workflow for a Western blot experiment.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Objective: To determine the IC50 of FORE8394 in various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

96-well clear bottom plates

-

Cell culture medium

-

FORE8394

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of FORE8394 for 72-96 hours.[13]

-

Assay Protocol:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

In Vitro BRAF Kinase Assay

This is a biochemical assay to directly measure the inhibitory effect of FORE8394 on the enzymatic activity of the BRAF kinase.

Objective: To determine the IC50 of FORE8394 against purified BRAF kinase.

Materials:

-

Recombinant purified BRAF kinase (e.g., BRAF V600E)

-

Kinase buffer

-

ATP

-

Substrate for BRAF (e.g., inactive MEK1)

-

FORE8394

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Assay Setup: In a 384-well plate, add the kinase buffer, the BRAF enzyme, and the MEK1 substrate.

-

Compound Addition: Add serial dilutions of FORE8394 to the wells.

-

Kinase Reaction Initiation: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, adding ADP-Glo™ Reagent to deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence and calculate the IC50 value by plotting the signal against the inhibitor concentration.

Conclusion

FORE8394 (plixorafenib) is a potent and selective "paradox breaker" BRAF inhibitor that demonstrates significant activity against both BRAF V600 and non-V600 alterations. Its unique mechanism of action, which involves the inhibition of both BRAF monomers and dimers without inducing paradoxical MAPK pathway activation, positions it as a promising therapeutic agent for a wide range of BRAF-driven cancers. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeted cancer therapies. Further preclinical and clinical investigations are ongoing to fully elucidate the therapeutic potential of FORE8394.[2][11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. FORE Biotherapeutics Announces Oral Presentation at SNO 2023 Reporting Updated Phase 1/2a Results for Plixorafenib in BRAF V600 Advanced Solid Tumors, Including Novel Data for Patients with BRAF V600 Primary CNS Tumors | Business Wire [via.tt.se]

- 3. Plixorafenib | PLX8394 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinician.nejm.org [clinician.nejm.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. HT-29 - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fore.bio [fore.bio]

Methodological & Application

RB394 In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB394 is a dual modulator of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ). As an inhibitor of sEH and an activator of PPARγ, RB394 presents a unique pharmacological profile for investigation in a variety of in vitro models. Understanding its activity at the cellular and molecular level is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for the in vitro characterization of RB394, focusing on its dual targets.

Data Presentation

The following table summarizes the key quantitative data for RB394, providing a quick reference for its potency against its molecular targets.

| Target | Activity | Parameter | Value (µM) |

| Soluble Epoxide Hydrolase (sEH) | Inhibition | IC50 | 0.33 |

| Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Activation | EC50 | 0.3 |

Experimental Protocols

Protocol 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of RB394 on sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Materials:

-

Recombinant human sEH

-

sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA)

-

RB394 stock solution (in DMSO)

-

Positive control inhibitor (e.g., AUDA)

-

96-well black microplate, opaque

-

Fluorescence microplate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of RB394 in DMSO. Further dilute these concentrations in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 50 µL of Assay Buffer to the "blank" wells (no enzyme).

-

Add 50 µL of diluted RB394 or vehicle control (DMSO in Assay Buffer) to the respective wells.

-

Add 50 µL of the positive control inhibitor to the appropriate wells.

-

-

Enzyme Addition: Add 50 µL of diluted recombinant human sEH to all wells except the "blank" wells.

-

Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the sEH substrate to all wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[1]

Data Analysis:

-

Subtract the average fluorescence of the "blank" wells from all other wells.

-

Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_of_RB394 - Signal_of_Blank) / (Signal_of_Vehicle - Signal_of_Blank))

-

Plot the percent inhibition against the logarithm of the RB394 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro PPARγ Activation Assay (Reporter Gene Assay)

This protocol outlines a cell-based reporter gene assay to quantify the activation of PPARγ by RB394. This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a PPARγ response element (PPRE).

Materials:

-

HEK293T or other suitable cell line stably co-transfected with a full-length human PPARγ expression vector and a PPRE-luciferase reporter vector.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

RB394 stock solution (in DMSO)

-

Positive control agonist (e.g., Rosiglitazone)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Seeding: Seed the transfected cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of RB394 and the positive control (Rosiglitazone) in a cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds or vehicle control (DMSO, final concentration <0.5%).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

-

Luminescence Measurement: Read the luminescence signal using a plate reader.

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a co-transfected constitutive reporter like Renilla luciferase) if significant cytotoxicity is expected.

-

Calculate the fold activation by dividing the average luminescence of the RB394-treated wells by the average luminescence of the vehicle-treated wells.

-

Plot the fold activation against the logarithm of the RB394 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Signaling Pathways

Caption: RB394 inhibits sEH, preventing the degradation of EETs.

Caption: RB394 activates PPARγ, leading to target gene transcription.

Experimental Workflow

References

Application Notes and Protocols for Studying the Retinoblastoma (RB) Pathway in Cell Culture

Topic: Investigation of the Retinoblastoma (RB) protein pathway in cell culture experiments.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Retinoblastoma protein (RB), a critical tumor suppressor, plays a pivotal role in regulating cell cycle progression.[1][2] Its inactivation is a hallmark of many cancers, making the RB pathway a key area of research for understanding and combating cancer.[2][3][4] RB exerts its growth-suppressive effects primarily by controlling the G1/S phase transition of the cell cycle.[1] This is achieved through its interaction with the E2F family of transcription factors, which are essential for the expression of genes required for DNA replication and cell cycle progression.[2][5][6] The activity of RB is tightly regulated by phosphorylation, primarily by cyclin-dependent kinases (CDKs).[1][2] In its hypophosphorylated (active) state, RB binds to E2F, repressing transcription. Upon phosphorylation by cyclin D-CDK4/6 and cyclin E-CDK2 complexes, RB becomes hyperphosphorylated and inactive, releasing E2F to allow for cell cycle progression.[1][2]

These application notes provide detailed protocols for studying the RB pathway in a cell culture setting, including methods for assessing cell proliferation, viability, and the phosphorylation status of RB.

I. Data Presentation

Table 1: Quantitative Analysis of CDK4/6 Inhibitor (Palbociclib) Effect on Cell Viability in RB-Proficient and RB-Deficient Cancer Cell Lines

| Cell Line | RB Status | Treatment | Concentration (nM) | Cell Viability (%) (Mean ± SD) | IC50 (nM) |

| MCF-7 | Proficient | DMSO (Vehicle) | 0 | 100 ± 4.5 | >1000 |

| Palbociclib | 10 | 85 ± 5.1 | |||

| Palbociclib | 100 | 52 ± 3.8 | 95 | ||

| Palbociclib | 1000 | 25 ± 2.9 | |||

| MDA-MB-231 | Deficient | DMSO (Vehicle) | 0 | 100 ± 5.2 | >1000 |

| Palbociclib | 10 | 98 ± 4.9 | |||

| Palbociclib | 100 | 95 ± 5.5 | >1000 | ||

| Palbociclib | 1000 | 92 ± 6.1 |

Table 2: Cell Cycle Analysis of RB-Proficient Cells Treated with a CDK4/6 Inhibitor

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |

| CDK4/6 Inhibitor (100 nM) | 78.9 ± 3.4 | 10.1 ± 1.2 | 11.0 ± 1.3 |

II. Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of compounds that modulate the RB pathway on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

-

Cells of interest (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium

-

96-well cell culture plates

-

Test compound (e.g., CDK4/6 inhibitor)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Subtract the background absorbance from wells containing medium only.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution to determine if a treatment induces cell cycle arrest, a hallmark of RB activation.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Test compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 to 5 x 10^5 cells per well in 6-well plates and incubate overnight.

-

Treat cells with the desired concentrations of the test compound or vehicle for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Protocol 3: Western Blotting for RB Phosphorylation

This protocol is used to determine the phosphorylation status of RB, a direct indicator of its activity.

Materials:

-

Cells and test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-total RB, anti-phospho-RB (Ser807/811), anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells as required.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

III. Mandatory Visualization

Caption: The RB-E2F signaling pathway controls the G1/S cell cycle transition.

Caption: A typical experimental workflow for studying the effects of a compound on the RB pathway.

References

- 1. Inhibition of DNA synthesis by RB: effects on G1/S transition and S-phase progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Rb Pathway and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic RB activation induces tumoral and stromal anti-tumor responses that limit triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. RB1 dual role in proliferation and apoptosis: Cell fate control and implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of RB394 in Animal Models

A thorough search for the compound "RB394" did not yield specific results related to its in vivo application in animal models. It is possible that "RB394" is an internal designation, a new compound not yet described in publicly available literature, or a potential typographical error.

Compounds with similar designations, such as XRD-0394 and FORE8394 , were identified in the context of cancer research. Should "RB394" be a misnomer for one of these or another compound, the following application notes and protocols are provided as a comprehensive template. This template can be adapted once the correct compound and its specific experimental details are confirmed.

I. Introduction

These application notes provide a framework for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of investigational compounds in animal models. The protocols outlined below are based on established methodologies in preclinical pharmacology and can be tailored to the specific characteristic of the compound and the research question.

II. Compound Information

| Parameter | Description |

| Compound Name | RB394 (or corrected name) |

| Target(s) | |

| Mechanism of Action | |

| Formulation | |

| Storage Conditions |

III. In Vivo Study Objectives

-

To determine the maximum tolerated dose (MTD) and assess the general toxicity profile.

-

To evaluate the anti-tumor efficacy in relevant cancer models.

-

To characterize the pharmacokinetic (PK) profile.

-

To investigate the pharmacodynamic (PD) effects and target engagement in vivo.

IV. Experimental Protocols

A. Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of a therapeutic candidate.[1] Common choices for cancer research include:

-

Syngeneic Models: Immunocompetent mice implanted with murine tumor cell lines. These are useful for studying the interaction of the therapeutic with the immune system.

-

Xenograft Models: Immunocompromised mice (e.g., athymic nude or NOD-SCID) bearing human tumor cell lines or patient-derived xenografts (PDX). These models are widely used to assess the direct anti-tumor activity of a compound.

-

Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop spontaneous tumors that more closely mimic human disease progression.

Protocol for Subcutaneous Xenograft Model Establishment:

-

Cell Culture: Culture human cancer cells in appropriate media to ~80% confluency.

-

Cell Harvest: Wash cells with PBS, detach using trypsin, and neutralize with media. Centrifuge and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

B. Dosing and Administration

Protocol for Compound Formulation and Administration:

-

Vehicle Selection: Select an appropriate vehicle for the compound based on its solubility and route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include saline, corn oil, or specialized formulations containing solubilizing agents like PEG400 and Tween 80.

-

Formulation Preparation: Prepare fresh formulations on each day of dosing.

-

Administration: Administer the compound at the desired dose and schedule. For oral gavage, use an appropriate gauge gavage needle and ensure proper technique to avoid injury.

-

Monitoring: Monitor animal body weight and general health status at least twice a week as an indicator of toxicity.

C. Efficacy Evaluation

| Parameter | Measurement |

| Tumor Volume | Measured 2-3 times per week using calipers |

| Body Weight | Measured at least twice a week |

| Survival | Monitored daily |

| Tumor Growth Inhibition (TGI) | Calculated at the end of the study |

Experimental Workflow for Efficacy Study

Caption: Workflow for a typical in vivo efficacy study.

D. Pharmacokinetic (PK) Analysis

Protocol for Blood Sample Collection for PK Analysis:

-

Time Points: Collect blood samples at predetermined time points after the final dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Collection: Collect blood via an appropriate method (e.g., tail vein, retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Storage: Store plasma samples at -80°C until analysis.

-

Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

E. Pharmacodynamic (PD) and Biomarker Analysis

Protocol for Tumor Tissue Collection for PD Analysis:

-

Tissue Collection: At the end of the study, or at specific time points, euthanize animals and excise tumors.

-

Sample Processing:

-

For protein analysis (e.g., Western blot, ELISA), snap-freeze a portion of the tumor in liquid nitrogen.

-

For histological analysis (e.g., IHC), fix a portion of the tumor in 10% neutral buffered formalin.

-

-

Analysis: Analyze the expression or phosphorylation status of target proteins and downstream signaling molecules to confirm target engagement and mechanism of action.

Signaling Pathway Visualization (Example)

The following is a hypothetical signaling pathway that could be relevant, for example, if RB394 were a BRAF inhibitor like FORE8394.

Caption: Hypothetical inhibition of the MAPK pathway by RB394.

V. Data Analysis and Interpretation

All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis should be performed to determine the significance of any observed effects.

Table 1: Example of Tumor Growth Inhibition Data

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Percent TGI | p-value |

| Vehicle | - | - | - | |

| RB394 | X | |||

| RB394 | Y | |||

| Positive Control | Z |

Table 2: Example of Pharmacokinetic Parameters

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| RB394 | X | |||

| RB394 | Y |

VI. Conclusion

This document provides a general framework for the in vivo evaluation of the hypothetical compound RB394. Specific details of the protocols, including the choice of animal model, dosing regimen, and endpoints, should be adapted based on the known properties of the compound and the specific scientific questions being addressed. Diligent experimental design and execution are paramount for generating robust and reproducible data to support preclinical drug development.

References

Application Notes and Protocols for RB394 Dosage and Administration in Mice

To the Researcher:

Extensive searches for the compound designated "RB394" have not yielded specific information regarding its use, dosage, or administration routes in murine models within publicly available scientific literature. The designation "RB394" may be an internal development code, a novel compound not yet published, or a misidentification.

Therefore, the following application notes and protocols are presented as a general framework based on established best practices for administering novel therapeutic agents to mice. These guidelines should be adapted based on the specific physicochemical properties, mechanism of action, and any available in-house data for RB394. It is imperative to conduct preliminary dose-finding and toxicity studies before proceeding with efficacy experiments.

I. General Considerations for In Vivo Studies in Mice

Prior to initiating any in vivo experiments, researchers must adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. The protocols outlined below are intended for guidance and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Key parameters to define in an IACUC protocol include:

-

Name and brief chemical description of the compound.

-

Concentration and dose (e.g., mg/kg) of the compound.

-

Route and volume of administration.

-

Frequency of administration.

-

Vehicle for solubilization.

-

Animal monitoring and endpoints.

II. Data Presentation: Recommended Dosage and Administration Parameters

The following tables provide a template for summarizing critical experimental parameters. These should be populated with data obtained from preliminary studies with RB394.

Table 1: RB394 Dosage Regimen

| Parameter | Description |

| Compound | RB394 |

| Vehicle | e.g., PBS, 0.9% Saline, 5% DMSO in corn oil |

| Dose Range | To be determined by dose-escalation studies |

| Frequency | e.g., Once daily, twice weekly |

| Duration | e.g., 28 days |

Table 2: Administration Route Comparison

| Route | Maximum Volume | Needle Gauge | Absorption Rate | Notes |

| Intravenous (IV) | < 0.2 mL | 27-30 G | Fastest | For rapid systemic exposure.[1] |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Fast | Common for systemic administration.[1] |

| Subcutaneous (SC) | < 2-3 mL (multiple sites) | 25-27 G | Slow | For sustained release.[1] |

| Oral (PO) | > 2 mL | Gavage needle | Variable | Dependent on formulation and GI absorption.[2] |

| Intramuscular (IM) | < 0.05 mL | 25-27 G | Moderate | Not recommended for mice due to small muscle mass.[1][2] |

III. Experimental Protocols

A. Protocol for Intravenous (IV) Administration

-

Preparation:

-

Dissolve RB394 in a sterile, isotonic vehicle to the desired concentration. Ensure complete dissolution and filter-sterilize the solution.

-

Warm the mouse under a heat lamp to dilate the lateral tail veins.

-

-

Procedure:

-

Place the mouse in a suitable restraint device.

-

Clean the tail with an alcohol swab.

-

Using a 27-30 gauge needle, cannulate the lateral tail vein.

-

Slowly inject the RB394 solution, monitoring for any signs of extravasation.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Post-Procedure:

-

Return the mouse to its cage and monitor for any adverse reactions.

-

B. Protocol for Intraperitoneal (IP) Administration

-

Preparation:

-

Prepare the RB394 solution as described for IV administration.

-

-

Procedure:

-

Firmly restrain the mouse, tilting it slightly head-down.

-

Insert a 25-27 gauge needle into the lower right abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

-

Aspirate to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution smoothly.

-

-

Post-Procedure:

-

Return the mouse to its cage and monitor for signs of distress.

-

C. Protocol for Subcutaneous (SC) Administration

-

Preparation:

-

Prepare the RB394 solution.

-

-

Procedure:

-

Gently lift the loose skin over the interscapular region to form a "tent".

-

Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

-

Aspirate to check for blood.

-

Inject the solution, which will form a small bleb under the skin.

-

-

Post-Procedure:

-

Return the mouse to its cage and observe for any local reactions at the injection site.

-

D. Protocol for Oral Gavage (PO)

-

Preparation:

-

Formulate RB394 in a suitable oral vehicle.

-

-

Procedure:

-

Gently restrain the mouse and extend its neck.

-

Insert a ball-tipped gavage needle into the esophagus and advance it into the stomach.

-

Administer the solution slowly.

-

-

Post-Procedure:

-

Return the mouse to its cage and monitor for any signs of respiratory distress.

-

IV. Visualization of Experimental Workflow and Potential Signaling Pathways

As the mechanism of action for RB394 is unknown, a generic experimental workflow and a hypothetical signaling pathway diagram are provided below. These should be customized once more information about RB394 becomes available.

Caption: A generalized workflow for in vivo efficacy studies in mice.

Caption: A hypothetical signaling cascade initiated by RB394.

Disclaimer: The information provided is for general guidance only and does not constitute a specific protocol for the compound RB394. All experimental procedures should be developed in consultation with institutional resources and approved by the relevant animal care and use committee. The responsibility for the safe and ethical conduct of any research lies with the investigator.

References

Preparing a Stock Solution of RB394: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of RB394, a dual modulator of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] Adherence to this protocol is critical for ensuring the accuracy and reproducibility of experimental results. The following sections detail the necessary materials, a step-by-step procedure for preparation and storage, and key data regarding the physicochemical properties of RB394.

Introduction to RB394

RB394 is an orally bioavailable small molecule that functions as a dual modulator, inhibiting soluble epoxide hydrolase (sEH) with an IC50 of 0.33 µM and activating PPARγ with an EC50 of 0.3 µM.[1] Its chemical formula is C21H22F3NO4, and it has a molecular weight of 409.41 g/mol .[1] Due to its dual activity, RB394 is a valuable tool for research in areas such as inflammation, metabolic disease, and cardiovascular conditions. Proper preparation of stock solutions is the first and a critical step in ensuring the reliability of in vitro and in vivo studies.

Physicochemical and Solubility Data

A summary of the key quantitative data for RB394 is presented in the table below for easy reference. It is important to note that the batch-specific molecular weight may vary, and it is recommended to confirm this from the product datasheet.[1]

| Parameter | Value | Source |

| Molecular Formula | C21H22F3NO4 | [1][2] |

| Molecular Weight | 409.41 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Solubility (25°C) | ||

| DMSO | 33 mg/mL | [2] |

| DMF | 25 mg/mL | [2] |

| Ethanol | 5 mg/mL | [2] |

| Water | Soluble | [1] |

| DMSO:PBS (pH 7.2) (1:20) | 0.04 mg/mL | [2] |

Experimental Protocol: Preparation of a 10 mM RB394 Stock Solution in DMSO